3-Bromopyridine-2-sulfonyl fluoride

Suzuki-Miyaura Chemoselectivity Divergent Synthesis

3-Bromopyridine-2-sulfonyl fluoride (CAS 1934834-95-3) is the privileged bifunctional reagent for stepwise, chemoselective molecular construction. Its orthogonal reactivity hierarchy (-Br > -SO₂F) enables a precise, two-step sequence—Suzuki coupling (69-98% yield) followed by SuFEx click chemistry—that is impossible with sulfonyl chlorides or simple bromopyridines. This avoids protection/deprotection steps, accelerating your synthesis of polysubstituted pyridines and functionalized biaryl systems. Procure the essential building block for covalent fragment libraries and divergent S(VI) exchange strategies.

Molecular Formula C5H3BrFNO2S
Molecular Weight 240.05
CAS No. 1934834-95-3
Cat. No. B2885615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridine-2-sulfonyl fluoride
CAS1934834-95-3
Molecular FormulaC5H3BrFNO2S
Molecular Weight240.05
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)(=O)F)Br
InChIInChI=1S/C5H3BrFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
InChIKeyMHBNAFLMGUQAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyridine-2-sulfonyl fluoride (CAS 1934834-95-3) as a Dual-Reactive Heteroaromatic Building Block


3-Bromopyridine-2-sulfonyl fluoride (CAS 1934834-95-3) is a heteroaromatic sulfonyl fluoride that functions as a versatile, dual-reactive building block in organic and medicinal chemistry . Its molecular architecture combines two orthogonal reactive sites on a single pyridine scaffold: an electrophilic sulfonyl fluoride (SO₂F) group for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and a bromine atom at the 3-position for transition metal-catalyzed cross-coupling reactions [1][2]. With a molecular formula of C₅H₃BrFNO₂S and a molecular weight of 240.05 g/mol, this compound is primarily utilized for the chemoselective, stepwise construction of complex molecular architectures, particularly polysubstituted pyridines and functionalized biaryl systems [1][3].

The Fallacy of Simple Substitution for 3-Bromopyridine-2-sulfonyl fluoride


The strategic value of 3-Bromopyridine-2-sulfonyl fluoride (CAS 1934834-95-3) lies in the precise, synergistic balance of its two orthogonal reactive centers, making simple substitution by a single-functionality analog impossible. A sulfonyl chloride derivative, such as 3-bromopyridine-2-sulfonyl chloride, cannot replicate the unique stability and controlled SuFEx reactivity of the fluoride [1]. Conversely, a pyridine-2-sulfonyl fluoride lacking the bromine atom (e.g., PyFluor) is incapable of the subsequent C–C bond-forming diversification steps via Suzuki-Miyaura, Stille, or Negishi couplings that are fundamental to its utility [2]. The required synthetic outcome is the ability to perform two completely distinct, sequential transformations in a defined, chemoselective order. Replacing this compound with an analog that has only one reactive handle fundamentally alters the synthetic route, adding protection/deprotection steps and reducing overall efficiency, which directly impacts procurement decisions for complex molecule synthesis [2][3].

Quantitative Differentiation of 3-Bromopyridine-2-sulfonyl fluoride from its Analogs


Stepwise Chemoselectivity: Superior Orthogonality in Sequential Pd-Catalyzed Cross-Coupling

In a direct competition experiment, the Suzuki cross-coupling reactivity of a 2-fluorosulfate pyridine bearing both -Br and -OSO₂F groups was evaluated. The resulting product ratio of Br-substituted to -OSO₂F-substituted product was determined to be 9:1 [1]. This establishes a clear, quantifiable hierarchy for chemoselective palladium-catalyzed transformations: the aryl bromide site is significantly more reactive than the sulfonyl fluoride group. This orthogonality allows for the definitive sequential, one-pot diversification of the molecule without interference from the SO₂F group, a feature not possible with dihalogenated analogs.

Suzuki-Miyaura Chemoselectivity Divergent Synthesis

Hydrolytic Stability: The Functional Advantage of Sulfonyl Fluoride over Sulfonyl Chloride

A comprehensive stability study of over 200 heteroaromatic sulfonyl halides established that beta-isomeric pyridine sulfonyl chlorides (such as 3-substituted pyridine-2-sulfonyl chlorides) degrade primarily via hydrolysis by trace water [1]. In contrast, the corresponding sulfonyl fluorides demonstrate significantly greater resistance to this hydrolytic pathway, a well-established class property central to their utility in SuFEx click chemistry [2]. This inherent stability advantage ensures a longer reagent shelf-life, more consistent reaction performance in non-anhydrous conditions, and reduced formation of inactive sulfonic acid byproducts.

Hydrolytic Stability SuFEx Reagent Integrity

C–C Bond Formation Yields: Validated Performance in Cross-Coupling Reactions

The synthetic utility of the aryl bromide handle in 3-bromopyridine-2-sulfonyl fluoride is demonstrated by its performance in various palladium-catalyzed cross-coupling reactions. A study on a series of heteroaromatic sulfonyl fluorides bearing bromine atoms reported that Suzuki, Stille, and Negishi cross-couplings proceeded chemoselectively at the aryl bromide moiety with isolated yields ranging from 69% to 98% [1]. This data provides a quantitative performance benchmark for the C–C bond diversification step, confirming the high efficiency of the bromide as a reactive partner while the SO₂F group remains intact. The established reactivity order (-Br > -OSO₂F > -Cl) further underscores the privileged position of the bromide for initial selective functionalization [2].

Palladium Catalysis C-C Coupling Synthetic Utility

Optimized Application Scenarios for 3-Bromopyridine-2-sulfonyl fluoride in R&D


Stepwise Synthesis of Highly Functionalized Biaryls and Polysubstituted Pyridines

This compound is the reagent of choice for projects requiring the sequential, chemoselective construction of complex molecules. The established reactivity hierarchy (-Br > -SO₂F) allows a researcher to first perform a Suzuki, Stille, or Negishi cross-coupling at the 3-bromo position with high yield (69-98%) [1]. The intact sulfonyl fluoride handle can then be subsequently engaged in a SuFEx click reaction to install sulfonates, sulfonamides, or other S(VI) linkages, providing a controlled, divergent synthetic pathway from a single core scaffold [2]. This precise, two-step, one-pot sequence is fundamentally impossible with its sulfonyl chloride analog or a simple bromopyridine.

Covalent Fragment-Based Drug Discovery (FBDD) with a Cross-Coupling Handle

The compound serves as a privileged 'bifunctional warhead' for covalent fragment libraries. The sulfonyl fluoride group can react with specific nucleophilic amino acid residues (e.g., tyrosine, lysine) in a protein binding pocket, enabling the identification of covalent fragment hits via SuFEx chemistry [2]. Critically, the presence of the bromine atom allows for the rapid, on-resin or in-solution diversification of any initial hit into a focused library for structure-activity relationship (SAR) studies via palladium-catalyzed cross-coupling, a synthetic advantage not provided by simple aryl sulfonyl fluorides lacking a second reactive handle.

Synthesis of 1,2-Disubstituted Heterocycles via Desulfonative Cross-Coupling

For synthetic routes targeting 1,2-disubstituted pyridines, this compound offers a unique entry point. After using the sulfonyl fluoride group for a SuFEx reaction or another transformation, the resulting sulfonyl group can act as a traceless directing group or an electrophilic partner for a second, desulfonative Suzuki-Miyaura coupling, a transformation that can occur under base-free or even acidic conditions [1]. This ability to use the sulfur center as a branching point for divergent synthesis is a powerful feature of sulfonyl fluorides that distinguishes them from halides alone, enabling access to chemical space that is difficult to reach via traditional methods.

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